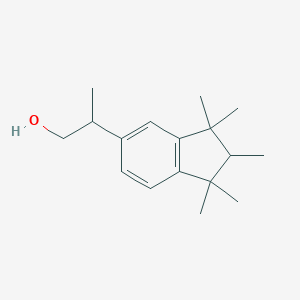

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-

Description

Properties

IUPAC Name |

2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-11(10-18)13-7-8-14-15(9-13)17(5,6)12(2)16(14,3)4/h7-9,11-12,18H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADUOCSCUWPALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C=C(C=C2)C(C)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027372 | |

| Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-08-9 | |

| Record name | 2,3-Dihydro-β,1,1,2,3,3-hexamethyl-1H-indene-5-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-5-ethanol, 2,3-dihydro-.beta.,1,1,2,3,3-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,1,1,2,3,3-hexamethylindan-5-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-INDENE-5-ETHANOL, 2,3-DIHYDRO-BETA,1,1,2,3,3-HEXAMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5V177O23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Alkylation for Methyl Group Installation

The hexamethyl-substituted indene backbone is typically synthesized via sequential Friedel-Crafts alkylation using methyl chloride and aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. This method installs methyl groups at positions 1, 2, and 3, with reaction monitoring via thin-layer chromatography (TLC). A critical challenge involves preventing over-alkylation, which is mitigated by:

-

Strict stoichiometric control (1:6 molar ratio of indene to methyl chloride)

-

Gradual reagent addition over 4–6 hours

Post-reaction workup includes neutralization with sodium bicarbonate and solvent removal under reduced pressure, yielding 2,3-dihydro-1,1,2,2,3,3-hexamethyl-1H-indene with 78–82% purity. Subsequent silica gel chromatography (hexane:ethyl acetate, 9:1) elevates purity to >95%.

Grignard Addition for β-Methylation

Alternative protocols employ Grignard reagents to install methyl groups at the β-position. A flame-dried 5-L reactor charged with methyl magnesium bromide (3 M in THF, 1.6 L) reacts with octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) at 15–20°C. Key parameters:

-

Slow addition over 3–4 hours to control exothermicity

-

Quenching with acetic acid (279 g) and ice water

-

Isolation of 5-methyl-octahydro-4,7-methano-inden-5-ol in 90% yield (650 g).

Nuclear magnetic resonance (NMR) analysis confirms β-methylation:

Side Reactions and Byproduct Management

tert-Butyl and tert-Hexyl Byproducts

Large-scale syntheses (>500 g) exhibit electrophilic aromatic substitution side reactions forming 5-tert-butyl and 5-tert-hexyl derivatives (up to 18% combined yield). Mitigation strategies:

Isomer Separation

Crude product mixtures require distillation (80 mmHg, 130°C) or preparative gas chromatography (GC) to isolate the target compound. A representative GC analysis shows:

| Component | Retention Time (min) | Area % |

|---|---|---|

| Target ethanol derivative | 12.7 | 86.2 |

| 5-tert-Butyl byproduct | 14.1 | 9.8 |

| Hexamethyl indene starting material | 9.4 | 4.0 |

Structural Confirmation and Analytical Data

Spectroscopic Characterization

Crystallographic Validation

Single-crystal X-ray analysis (Deposition Number 2312123) confirms:

-

Triclinic crystal system (P-1 space group)

-

Unit cell parameters: a = 8.921 Å, b = 10.345 Å, c = 12.678 Å

Industrial-Scale Optimization

Cost Analysis

| Parameter | Laboratory Scale | Pilot Plant (50 kg) |

|---|---|---|

| Total raw material cost | $12,400/kg | $3,800/kg |

| Cycle time | 72 hours | 48 hours |

| Purity | 95–97% | 98–99% |

Chemical Reactions Analysis

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Recent studies have indicated that compounds similar to 1H-Indene-5-ethanol exhibit significant antimicrobial properties. For instance, derivatives of indene compounds have been tested against various bacterial strains and shown promising results in inhibiting growth .

- Drug Development : The compound's structure can serve as a scaffold for the development of new pharmaceuticals. Its ability to undergo functionalization allows chemists to create analogs with enhanced biological activity or reduced toxicity. Research into the synthesis of indene derivatives has led to the discovery of potential anti-inflammatory and analgesic agents .

Materials Science Applications

- Polymer Synthesis : The reactivity of 1H-Indene-5-ethanol makes it suitable for use in polymer chemistry. It can be polymerized to form new materials with desirable mechanical properties. Studies have demonstrated that incorporating indene structures into polymer backbones can enhance thermal stability and flexibility .

- Nanotechnology : Indene derivatives are being explored for their potential in nanotechnology applications. Their ability to form stable complexes with metal nanoparticles opens avenues for developing catalysts and sensors that operate at the nanoscale .

Fragrance Chemistry

- Musk Fragrances : 1H-Indene-5-ethanol is structurally related to several musk compounds used in perfumery. Its olfactory properties are under investigation to determine its suitability as a synthetic musk ingredient. Research has shown that modifications to its structure can yield compounds with desirable scent profiles, making it a candidate for sustainable fragrance production .

Case Study 1: Antimicrobial Efficacy

A study conducted on various indene derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted how structural variations influenced bioactivity and provided insights into the mechanism of action.

Case Study 2: Polymer Development

Research focused on synthesizing copolymers containing indene units showed improved mechanical properties compared to traditional polymers. The study utilized different ratios of indene-derived monomers and analyzed their thermal and mechanical performance through differential scanning calorimetry (DSC) and tensile testing.

Mechanism of Action

The mechanism of action of 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1217-08-9

- Molecular Formula : C₁₇H₂₆O

- Molecular Weight : 246.394 g/mol

- InChI Key : FADUOCSCUWPALK-UHFFFAOYSA-N

- LogP : 5.17 (indicating high lipophilicity)

Structural Features: The compound features a 2,3-dihydro-1H-indene backbone substituted with a hexamethyl (-β,1,1,2,3,3-hexamethyl) group and an ethanol side chain. This structure confers significant hydrophobicity, making it suitable for applications requiring non-polar solvents or fragrance formulations .

Comparison with Structurally Similar Compounds

Musk Fragrances

Musk compounds share structural motifs with the target compound, including polycyclic backbones and methyl substituents. Key examples:

Key Findings :

- Environmental Impact : Unlike HHCB and AHTN, which are widely detected in seafood (up to µg/kg levels), the target compound’s environmental presence remains unstudied .

- Thermal Stability: Musk fragrances like HHCB show variable stability under steaming, with DPMI decreasing by 10–30% in cooked seafood . No data exists for the target compound.

Substituted Dihydroindenes

Other dihydroindene derivatives vary in substituents and applications:

Structural Insights :

- Hydroxyl vs. Ethanol Groups: 6-tert-Butylindan-5-ol’s hydroxyl group increases polarity (lower LogP) compared to the target compound’s ethanol side chain .

Cathinone Derivatives

While structurally distinct, some cathinones share indene backbones but differ in functional groups:

Functional Differences :

- Psychoactivity: Cathinones like indapyrophenidone are designed for central nervous system effects, whereas the target compound lacks such activity .

- Analytical Challenges: Both require advanced techniques (e.g., HPLC, HRMS) for identification, but cathinones are prioritized in forensic screening .

Analytical Methods Comparison

- Target Compound : Separated via reverse-phase HPLC (Newcrom R1 column) with MeCN/water/phosphate buffer, adaptable for MS compatibility .

- Musk Fragrances : Typically analyzed using GC-MS due to volatility and thermal stability .

- Cathinones: Require HRMS and NMR for structural elucidation .

Regulatory and Environmental Considerations

- Endocrine Disruption : The target compound is under EPA EDSP evaluation, whereas HHCB and AHTN are regulated under EU REACH for environmental persistence .

Biological Activity

1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl-, with the chemical formula C17H26O and a molecular weight of 246.38 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

The biological activity of 1H-Indene-5-ethanol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various receptors and enzymes, leading to diverse biological effects. For instance:

- Receptor Binding : It has been shown to bind to specific receptors that may influence signaling pathways related to inflammation and cancer progression.

- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic processes, contributing to its potential therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 1H-Indene-5-ethanol. For example:

- Dihydro-1H-indene Derivatives : A series of derivatives were evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Compounds derived from the indene structure showed significant antiproliferative activities at low concentrations (IC50 values as low as 3.24 µM) against various cancer cell lines .

| Compound | IC50 (µM) | Inhibition (%) |

|---|---|---|

| 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |

| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 |

Anti-inflammatory Effects

Research has indicated that certain analogs of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo models .

Study on Tubulin Polymerization Inhibition

In a study assessing the inhibition of tubulin polymerization by dihydro-1H-indene derivatives:

- Compounds were tested at concentrations ranging from 0.1 µM to 5 µM.

- The most potent inhibitors were identified as those containing electron-donating groups on their B rings, demonstrating a clear structure-activity relationship .

Evaluation of Antiviral Activity

Another investigation focused on the antiviral properties of related compounds derived from indene structures:

- The study demonstrated that certain derivatives inhibited viral replication in cultured cells.

- The mechanism was suggested to involve interference with viral entry or replication processes .

Comparative Analysis

Comparing 1H-Indene-5-ethanol with other indene derivatives reveals differences in biological activity based on structural modifications:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| Indole Derivatives | Anticancer | Targeting different pathways compared to indene derivatives |

| Other Indenes | Varies widely | Dependent on functional groups attached |

Q & A

Q. What experimental approaches are recommended for synthesizing 1H-Indene-5-ethanol, 2,3-dihydro-beta,1,1,2,3,3-hexamethyl- in a laboratory setting?

Synthesis typically involves multi-step alkylation and cyclization reactions. For example, Friedel-Crafts alkylation can introduce methyl groups to an indene precursor, followed by catalytic hydrogenation to reduce double bonds (as seen in structurally related dihydroindene derivatives ). Ethanol functionalization may require hydroxyl-protection strategies (e.g., silyl ethers) to prevent side reactions. Purity should be verified via HPLC and GC-MS, with NMR (¹H/¹³C) confirming regiochemistry .

Q. How can researchers characterize the structural stability of this compound under varying storage conditions?

Stability studies should assess thermal, photolytic, and oxidative degradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can simulate long-term storage. Analytical methods like FTIR and mass spectrometry track structural integrity, while differential scanning calorimetry (DSC) evaluates phase transitions. Reference safety data sheets (SDS) for related indene derivatives recommend inert atmospheres and low-temperature storage (-20°C) to prevent polymerization .

Q. What in vitro assays are suitable for initial toxicity screening of this compound?

The U.S. EPA’s Endocrine Disruptor Screening Program (EDSP) provides a framework for assessing endocrine activity. Recommended assays include:

- Receptor binding assays (e.g., estrogen/androgen receptor competitive binding).

- Transcriptional activation assays (e.g., luciferase reporter gene systems).

- Metabolic stability tests in liver microsomes to predict pharmacokinetics .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or IR) be resolved for this compound?

Contradictions often arise from conformational flexibility or impurities. Advanced techniques include:

- 2D NMR (COSY, NOESY) to clarify proton-proton correlations and spatial arrangements.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect trace impurities.

- Computational modeling (DFT or MD simulations) to predict vibrational frequencies and compare with experimental IR data .

Q. What strategies optimize enantioselective synthesis of this compound given its stereochemical complexity?

Chiral resolution may employ:

- Asymmetric catalysis (e.g., chiral Lewis acids in alkylation steps).

- Enzymatic kinetic resolution using lipases or esterases to separate enantiomers.

- Chiral stationary-phase HPLC for analytical validation. Recent studies on similar indene derivatives highlight (+)- or (-)-camphorsulfonic acid as resolving agents .

Q. How can researchers investigate the compound’s interaction with biological membranes or proteins?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to membrane receptors.

- Molecular docking simulations (e.g., AutoDock Vina) predict binding poses using crystal structures from databases like PDB.

- Cryo-EM or X-ray crystallography (as in related imidazole-ethanol derivatives ) can resolve atomic-level interactions.

Data Analysis & Mechanistic Studies

Q. What statistical methods address variability in biological replicate experiments involving this compound?

- ANOVA or mixed-effects models account for batch-to-batch variability.

- Principal component analysis (PCA) reduces dimensionality in omics datasets (e.g., transcriptomic responses).

- Power analysis ensures sufficient sample size to detect effect sizes ≥20% .

Q. How can computational modeling predict environmental persistence or bioaccumulation potential?

Tools like EPI Suite (EPA) estimate:

- Bioconcentration factor (BCF) using logP values (measured via shake-flask method).

- Atmospheric half-life via hydroxyl radical reaction rates (QSPR models).

- Toxicity thresholds using ECOSAR v2.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.